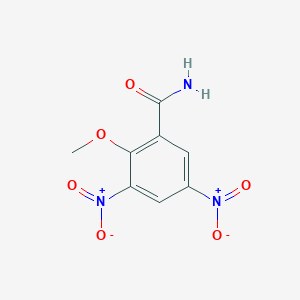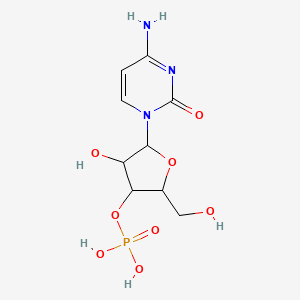
2-(3-(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-propyl)-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-propyl)-isoindole-1,3-dione is a complex organic compound with a unique structure that combines a cyclohexyl ring with isoindole and dione functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-propyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4,4-dimethyl-2,6-dioxo-cyclohexane with propyl bromide to form the intermediate compound, which is then reacted with isoindole-1,3-dione under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification using techniques like column chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-propyl)-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, potassium tert-butoxide, organic solvents like ethanol or methanol.
Major Products Formed
Aplicaciones Científicas De Investigación
2-(3-(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-propyl)-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-propyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-2,6-dioxo-cyclohexyl)-phenyl-iodonium betaine
- 4,4-Dimethyl-2,6-dioxo-cyclohexyl)-succinic acid
Uniqueness
Compared to similar compounds, 2-(3-(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-propyl)-isoindole-1,3-dione stands out due to its unique combination of cyclohexyl, isoindole, and dione functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-[3-(4,4-dimethyl-2,6-dioxocyclohexyl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H21NO4/c1-19(2)10-15(21)14(16(22)11-19)8-5-9-20-17(23)12-6-3-4-7-13(12)18(20)24/h3-4,6-7,14H,5,8-11H2,1-2H3 |
Clave InChI |
GFFASBFADPHHMA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(=O)C1)CCCN2C(=O)C3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B11994345.png)


![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994360.png)

![8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994376.png)


![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol](/img/structure/B11994390.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11994407.png)
![5-Chloro-2-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B11994414.png)
![ethyl 2-{[7-(3-bromobenzyl)-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}butanoate](/img/structure/B11994424.png)
![3,4-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11994442.png)
